molecular formula C11H10BrN B8386527 6-(1-Bromoethyl)-quinoline

6-(1-Bromoethyl)-quinoline

Cat. No. B8386527
M. Wt: 236.11 g/mol
InChI Key: OJRNQPVTMQEBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Bromoethyl)-quinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Bromoethyl)-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Bromoethyl)-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1-Bromoethyl)-quinoline

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-(1-bromoethyl)quinoline

InChI

InChI=1S/C11H10BrN/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3

InChI Key

OJRNQPVTMQEBID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-quinolin-6-yl-ethanol (0.4 g, 2.3 mmol) in dry CH2Cl2 (20 mL) was added PBr3 (0.22 mL, 2.3 mmol). The reaction mixture was allowed to stir at room temperature for 12 h, and then was treated slowly with a saturated solution of NaHCO3 (100 mL) until basic. The CH2Cl2 layer was removed, product was extracted from the aqueous layer with ethyl acetate (100 mL), and the combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to afford 0.4 g (72%) of a pale yellow oil. 1H NMR (300 MHz, CDCl3) δ ppm 8.89-8.96 (m, 1H), 8.11-8.20 (m, 2H), 7.82-7.89 (m, 2H), 7.41-7.49 (m, 1H), 5.39 (dt, 1H), 2.15 (d, 3H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
72%

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